molecular formula C20H19FN4O2 B3400999 1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea CAS No. 1040671-18-8

1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Número de catálogo B3400999
Número CAS: 1040671-18-8
Peso molecular: 366.4 g/mol
Clave InChI: LAVBRWCWCKPOGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea, commonly known as Compound X, is a novel small molecule drug that has been studied for its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of Compound X involves the inhibition of specific signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, Compound X can reduce the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer, Compound X can induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer stem cell markers. In inflammation, Compound X can reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, Compound X can reduce oxidative stress, improve cardiac function, and reduce the expression of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Compound X is its specificity towards specific signaling pathways, which makes it a promising candidate for targeted therapy. Another advantage is its ability to inhibit multiple pathways, which could potentially lead to synergistic effects. However, one of the limitations of Compound X is its low solubility, which could affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the study of Compound X. One direction is to study the pharmacokinetics and pharmacodynamics of Compound X, which could provide valuable information for its clinical development. Another direction is to develop new formulations of Compound X that could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of Compound X in combination with other drugs for synergistic effects. Finally, more studies are needed to investigate the potential of Compound X in other diseases beyond cancer, inflammation, and cardiovascular diseases.
Conclusion:
In conclusion, Compound X is a novel small molecule drug that has shown promising therapeutic potential in various diseases. Its specificity towards specific signaling pathways and ability to inhibit multiple pathways make it a promising candidate for targeted therapy. However, further studies are needed to investigate its pharmacokinetics and pharmacodynamics, develop new formulations, and investigate its potential in other diseases.

Aplicaciones Científicas De Investigación

Compound X has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer, Compound X has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, Compound X has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. In cardiovascular diseases, Compound X has been shown to improve cardiac function and reduce oxidative stress.

Propiedades

IUPAC Name

1-(2-fluorophenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-9-4-5-10-18(16)23-20(27)22-13-6-14-25-19(26)12-11-17(24-25)15-7-2-1-3-8-15/h1-5,7-12H,6,13-14H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVBRWCWCKPOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.